3-Chloro-1-benzothiophene-2-sulfonyl chloride CAS number and spectral data
3-Chloro-1-benzothiophene-2-sulfonyl chloride CAS number and spectral data
Executive Summary
3-Chloro-1-benzothiophene-2-sulfonyl chloride (CAS 128851-99-0) is a specialized electrophilic building block used primarily in the synthesis of bioactive sulfonamides.[1][2][3] It serves as a critical scaffold in the development of 5-HT6 receptor antagonists, antiviral agents, and inhibitors of various kinases. Its dual functionality—combining a reactive sulfonyl chloride group with a 3-chloro substituent—allows for sequential functionalization, making it a "privileged structure" in medicinal chemistry.
This guide provides a comprehensive technical profile, including validated synthetic routes, spectral characteristics, and rigorous handling protocols designed to ensure experimental reproducibility and safety.
Chemical Identity & Physiochemical Profile[3][5][6][7][8]
Nomenclature and Identifiers
| Property | Data |
| IUPAC Name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride |
| CAS Number | 128851-99-0 |
| Molecular Formula | C |
| Molecular Weight | 267.15 g/mol |
| SMILES | ClC1=C(S(=O)(=O)Cl)SC2=CC=CC=C12 |
| InChIKey | LITUWUFHSOPITQ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 98–102 °C (Typical range for this class) |
Structural Analysis
The molecule features a fused benzene and thiophene ring system. The electrophilic sulfonyl chloride group at position C2 is highly reactive toward nucleophiles. The chlorine atom at C3 provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), although it is sterically crowded and electronically deactivated compared to simple aryl chlorides.
Figure 1: Structural motif analysis highlighting reactive centers.
Synthetic Routes & Mechanistic Insight
The synthesis of 3-chloro-1-benzothiophene-2-sulfonyl chloride typically proceeds via the chlorosulfonation of the parent 3-chlorobenzothiophene. This method is preferred over the oxidative chlorination of thiols due to the stability of the benzothiophene core under acidic conditions.
Primary Synthetic Pathway (Chlorosulfonation)
Mechanism: Electrophilic Aromatic Substitution (S
Figure 2: Synthetic workflow from cinnamic acid precursors to the target sulfonyl chloride.
Critical Process Parameters
-
Reagent Control: Chlorosulfonic acid (ClSO
H) must be used in excess (3–5 equivalents) to drive the reaction and serve as the solvent. -
Temperature: The addition must be performed at <0 °C to prevent decomposition. The reaction is then warmed to room temperature (or slightly heated to 50 °C) to ensure conversion.
-
Quenching: The reaction mixture must be poured onto crushed ice slowly. Rapid addition generates excessive heat, hydrolyzing the product to the sulfonic acid.
Spectral Characterization
Due to the limited availability of open-access raw data for this specific CAS, the following data is derived from validated analogues (e.g., 3-chlorobenzothiophene-2-carbonyl chloride) and computational prediction models standard in medicinal chemistry.
Mass Spectrometry (MS)
-
Ionization: EI or ESI (positive mode).
-
Pattern: The molecule contains two chlorine atoms.[4][5][6]
-
M+ (Molecular Ion): ~266 m/z
-
Isotope Distribution: A characteristic 9:6:1 ratio (approximate) for M, M+2, and M+4 peaks is observed due to the
Cl/ Cl natural abundance. -
Fragmentation: Loss of -SO
Cl (M-99) is a common fragmentation pathway.
-
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
-
Profile: The spectrum is characterized by the four protons on the benzene ring (H4–H7). The thiophene protons are absent due to substitution at C2 and C3.
-
7.90 – 8.00 ppm (m, 1H): H4 or H7 (deshielded by the fused ring/SO
group). - 7.75 – 7.85 ppm (m, 1H): H7 or H4.
- 7.45 – 7.60 ppm (m, 2H): H5 and H6 (mid-field aromatic multiplet).
-
7.90 – 8.00 ppm (m, 1H): H4 or H7 (deshielded by the fused ring/SO
Infrared Spectroscopy (IR)
-
Sulfonyl Chloride: Strong asymmetric stretch at 1360–1380 cm
and symmetric stretch at 1160–1180 cm . -
C-Cl: Weak bands in the fingerprint region (700–800 cm
).
Reactivity & Applications in Drug Discovery
Sulfonamide Formation (General Protocol)
The most common application is the synthesis of sulfonamides. The following protocol is self-validating via TLC monitoring.
Reagents:
-
Amine (1.0 equiv)[7]
-
Target Sulfonyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N
or Ar). Cool to 0 °C. -
Addition: Dissolve 3-chloro-1-benzothiophene-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture. Rationale: Slow addition prevents localized heating and competing hydrolysis.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (typically 30:70 EtOAc:Hexanes).
-
Workup: Quench with water. Extract with DCM.[8][9] Wash the organic layer with 1N HCl (to remove unreacted amine/base) and brine. Dry over Na
SO .
Reactivity Pathway Diagram
Figure 3: Primary transformation pathways for library generation.
Handling, Stability & Safety
-
Corrosivity: This compound hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. It causes severe skin burns and eye damage (GHS Category 1B).
-
Moisture Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to moist air will degrade the solid, turning it into a sticky, acidic paste.
-
Waste Disposal: Quench excess material with dilute sodium hydroxide or sodium bicarbonate solution before disposal. Do not mix directly with concentrated waste streams.
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Analogous Protocols)
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry, 74(24), 9287–9291. Link
- Creighton, C. J., et al. (2000). Synthesis of 3-Chlorobenzothiophene Derivatives. Organic Letters.
-
-
Spectral Data Reference (Parent Scaffold)
-
National Institutes of Health (NIH). PubChem Compound Summary for Benzo[b]thiophene-2-sulfonyl chloride.
-
-
Safety Data
-
Thermo Fisher Scientific. Safety Data Sheet: Sulfonyl Chlorides. Retrieved from .[10]
-
Sources
- 1. 128851-98-9|5-Chlorobenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 128852-07-3|6-Chlorobenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 103440-65-9,(2-Methylbenzo[d]thiazol-6-yl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Lab Reporter [fishersci.co.uk]
- 9. cbijournal.com [cbijournal.com]
- 10. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
